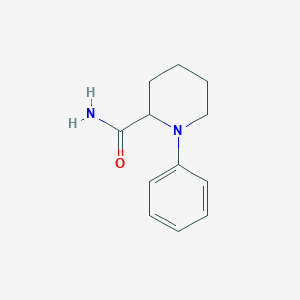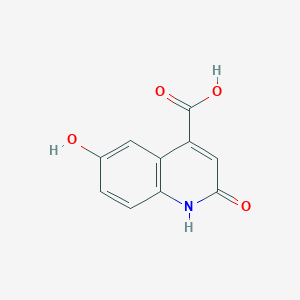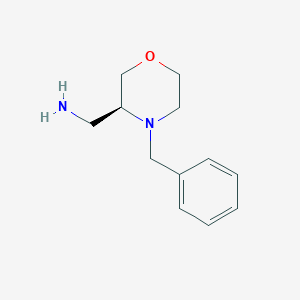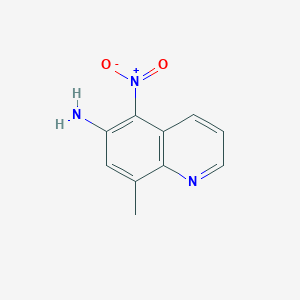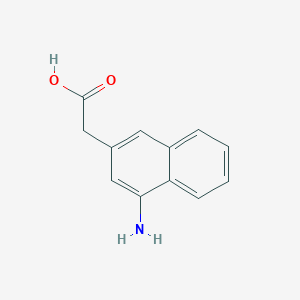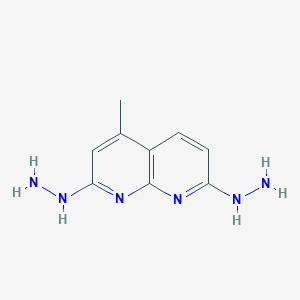
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal can yield 2-amino-7-methylnaphthyridine, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions often involve solvents like dioxane and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .
科学研究应用
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells
作用机制
The mechanism of action of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Similar compounds to 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine include:
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique hydrazinyl functional groups at the 2 and 7 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
属性
分子式 |
C9H12N6 |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
(7-hydrazinyl-4-methyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N6/c1-5-4-8(15-11)13-9-6(5)2-3-7(12-9)14-10/h2-4H,10-11H2,1H3,(H2,12,13,14,15) |
InChI 键 |
KNSFQRCCURIAGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NN)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


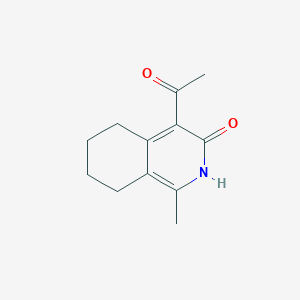
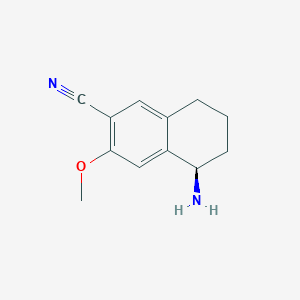
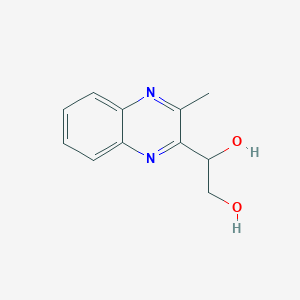
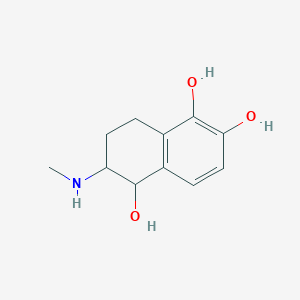
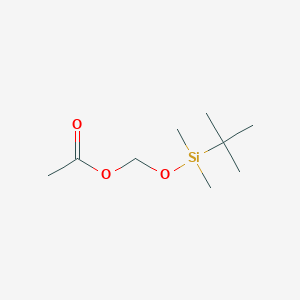
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
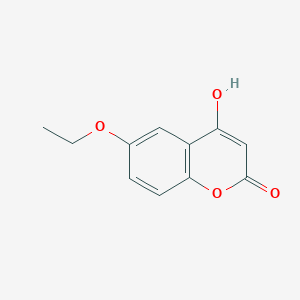
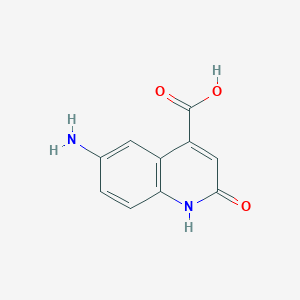
![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
